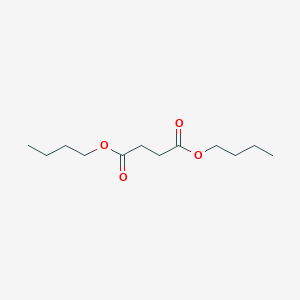

Dibutyl succinate

Description

This compound is a natural product found in Nicotiana tabacum with data available.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXIBTJKHLUKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021998 | |

| Record name | Dibutyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Dibutyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

274.5 °C | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

275 °F (Open Cup) | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORG SOLVENTS INCLUDING PETROLEUM OILS, Soluble in ethanol, ethyl ether, and benzene., In water, 2.30X10+2 mg/l, temperature not specified. | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9768 @ 20 °C/4 °C | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-03-7 | |

| Record name | Dibutyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylsuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUTYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q050512U41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-29.0 °C | |

| Record name | DIBUTYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dibutyl succinate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl succinate (B1194679) (DBS) is a versatile diester with a range of applications stemming from its distinct chemical properties. This document provides an in-depth technical overview of dibutyl succinate, covering its chemical structure, core physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and the determination of key properties are provided, alongside spectroscopic data for definitive identification. This guide is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development who may utilize or encounter this compound in their work.

Chemical Structure and Identification

This compound, also known as butanedioic acid, dibutyl ester, is the organic compound formed from the esterification of succinic acid with n-butanol.[1][2] Its structure consists of a central four-carbon succinate backbone with two butyl ester groups attached to the carboxyl carbons.

| Identifier | Value |

| IUPAC Name | Dibutyl butanedioate |

| Synonyms | Di-n-butyl succinate, Butanedioic acid, 1,4-dibutyl ester, Tabutrex[2][3][4] |

| CAS Number | 141-03-7[2] |

| Molecular Formula | C₁₂H₂₂O₄[2] |

| Molecular Weight | 230.30 g/mol [2] |

| SMILES | CCCCOC(=O)CCC(=O)OCCCC[3] |

| InChI Key | YUXIBTJKHLUKBD-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless to pale yellow, mobile liquid.[3] It is characterized by a faint, musky, or fruity odor and is valued for its low volatility and high boiling point.[1][3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3]

| Property | Value | Reference |

| Melting Point | -29 °C | [1] |

| Boiling Point | 274.5 °C | [1] |

| Density | 0.9768 g/cm³ at 20 °C | [2] |

| Refractive Index (n_D²⁰) | 1.4299 | [2] |

| Flash Point | 144 °C | [5] |

| Water Solubility | 229.9 mg/L | [5] |

Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the butyl and succinate moieties.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.55 | s | 4H | -O-CO-CH₂ -CH₂ -CO-O- |

| ~1.60 | m | 4H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.38 | m | 4H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.92 | t | 6H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C =O |

| ~64.5 | -O-C H₂- |

| ~30.5 | -O-CO-C H₂- |

| ~29.0 | -O-CH₂-C H₂- |

| ~19.0 | -CH₂-C H₂-CH₃ |

| ~13.5 | -C H₃ |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of a diester.

| m/z | Interpretation |

| 230 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₄H₉O]⁺ |

| 117 | [M - C₄H₉O - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a prominent absorption band for the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (Ester) |

| ~2960, 2875 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1170 | Strong | C-O stretch (Ester) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from succinic acid and n-butanol using an acid catalyst.[6]

Materials:

-

Succinic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst) or a macroporous cation exchange resin[6]

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and an excess of n-butanol (e.g., a 1:4 molar ratio of acid to alcohol).

-

Add a catalytic amount of concentrated sulfuric acid or a macroporous cation exchange resin.[6]

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

Materials:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Mineral oil

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume.

Materials:

-

Graduated cylinder or pycnometer

-

Analytical balance

-

Sample of this compound

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

-

Add a known volume (e.g., 10 mL) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure and record the combined mass of the container and the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density by dividing the mass of the liquid by its volume.

Applications and Relevance

This compound has several industrial and research applications:

-

Insect Repellent: It is an effective repellent against various insects, particularly biting flies on cattle, as well as household ants and roaches.[1][2]

-

Plasticizer: It is used as a plasticizer in the manufacturing of plastics and resins to enhance their flexibility and durability.[3]

-

Solvent: Due to its low volatility and good solvency for certain materials, it has been used as a solvent in various formulations.[1][3]

-

Proteomics Research: this compound is identified as a diester compound for use in proteomics research, although its specific applications in this field are still emerging.[7][8]

Visualizations

References

- 1. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound(141-03-7) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

Dibutyl succinate CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides core identification information for dibutyl succinate (B1194679), a key chemical compound utilized in various industrial and research applications. While a comprehensive experimental guide is beyond the scope of this format, the following sections detail its fundamental identifiers.

Chemical Identification

Dibutyl succinate is chemically identified by its unique CAS (Chemical Abstracts Service) number, which is a universal standard for chemical substance identification.

CAS Number: 141-03-7[1][2][3][4][5][6][7]

Synonyms and Alternative Names

This compound is known by a variety of synonyms in scientific literature and commercial contexts. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

| Synonym |

| Butanedioic acid, 1,4-dibutyl ester |

| Butanedioic acid, dibutyl ester |

| Di-n-butyl succinate |

| Dibutyl Butanedioate |

| NSC 1502 |

| Succinic Acid Di-N-Butyl Ester |

| Succinic Acid Dibutyl Ester |

| Tabatrex |

| Tabutrex |

| Dnbs |

| Butyl succinate |

| ent666 |

| Tabetrex |

Note on Further Information:

Detailed experimental protocols, signaling pathways, and extensive quantitative data are best sourced from peer-reviewed scientific literature and specialized chemical databases. The information provided here serves as a foundational guide for the identification of this compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound, its CAS number, and its various synonyms.

References

- 1. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. biofuranchem.com [biofuranchem.com]

- 4. This compound | 141-03-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 141-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Synthesis of Dibutyl Succinate from Succinic Acid and n-Butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl succinate (B1194679) from succinic acid and n-butanol. It covers the fundamental reaction, detailed experimental protocols, a comparative analysis of catalytic systems, and purification methodologies. The information is intended to equip researchers and professionals with the necessary knowledge to effectively conduct and optimize this esterification reaction in a laboratory or industrial setting.

Reaction Pathway and Mechanism

The synthesis of dibutyl succinate from succinic acid and n-butanol is a classic example of a Fischer-Speier esterification. The reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with the alcohol. The overall reaction proceeds in two sequential esterification steps, with the formation of the monoester (monobutyl succinate) as an intermediate. The equilibrium is driven towards the formation of the diester by removing the water produced during the reaction, typically through azeotropic distillation.

Figure 1. Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using both heterogeneous and homogeneous catalysts.

Heterogeneous Catalysis using Macroporous Cation Resin

This protocol is adapted from the procedures described in patent CN103342638B, which outlines a robust and scalable method for the synthesis of this compound.

Materials:

-

Succinic acid (biological grade)

-

n-Butanol

-

Macroporous cation exchange resin (e.g., D-72, A-39W, or NKC-9 models)

Procedure:

-

Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus) connected to a condenser, add succinic acid, n-butanol, and the macroporous cation resin catalyst. The molar ratio of succinic acid to n-butanol can be varied from 1:2 to 1:6.

-

Esterification: Heat the reaction mixture to the desired temperature, typically between 100°C and 150°C, with continuous stirring. The water formed during the esterification will be removed azeotropically with n-butanol and collected in the water separator.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing samples for the acid value. The reaction time typically ranges from 3 to 9 hours, depending on the reaction conditions.

-

Catalyst Removal: After the reaction is complete, the solid catalyst can be easily removed by filtration.

-

Purification: The crude product, consisting of this compound, unreacted n-butanol, and some monoester, is then subjected to purification by distillation.

Homogeneous Catalysis using Phosphotungstic Acid

This method utilizes a homogeneous catalyst, which can offer high activity.

Materials:

-

Succinic acid

-

n-Butanol

-

Phosphotungstic acid

-

Toluene (as an azeotropic agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add succinic acid, n-butanol, phosphotungstic acid catalyst, and toluene.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced will be removed azeotropically with toluene.

-

Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: After cooling the reaction mixture, it is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize the quantitative data for the synthesis of this compound under various conditions, primarily derived from the examples provided in patent CN103342638B.

Table 1: Effect of Molar Ratio of Succinic Acid to n-Butanol on this compound Yield

| Molar Ratio (Succinic Acid:n-Butanol) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Type | Succinic Acid Conversion (%) | This compound Yield (%) | This compound Purity (%) |

| 1:2 | 100 | 3 | Macroporous Cation Resin | - | - | - |

| 1:4 | 136 | 6 | Macroporous Cation Resin (D-72) | - | - | - |

| 1:6 | 150 | 9 | Macroporous Cation Resin (A-39W) | 98.6 | 95.7 | - |

Data extracted and inferred from patent CN103342638B. Dashes indicate data not explicitly provided in the source.

Table 2: Optimized Conditions for High-Yield this compound Synthesis

| Molar Ratio (Succinic Acid:n-Butanol) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Type | Succinic Acid Conversion (%) | This compound Yield (%) | This compound Purity (%) |

| 1:3 | - | 2 | Phosphotungstic Acid | - | 99.47 | - |

| - | 145 (rectification) | - | Macroporous Cation Resin | 100 | 99.92 | 99.94 |

Data from various sources including patent CN103342638B and a study using phosphotungstic acid.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. General experimental workflow for this compound synthesis.

Purification by Catalytic Rectification

The purification process described in patent CN103342638B involves a two-stage distillation process for high-purity this compound.

Figure 3. Purification workflow using catalytic rectification.

Conclusion

The synthesis of this compound from succinic acid and n-butanol is a well-established and versatile esterification reaction. High yields and purity can be achieved through the careful selection of catalysts and reaction conditions, coupled with efficient water removal and purification techniques. The use of heterogeneous catalysts, such as macroporous cation exchange resins, offers advantages in terms of catalyst separation and potential for continuous processing. This guide provides a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for various applications in the chemical and pharmaceutical industries.

References

Dibutyl Succinate as an Insect Repellent: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl succinate (B1194679) (DBS) is a compound recognized for its insect repellent properties. While its efficacy is established, the precise molecular mechanisms underpinning its repellent action are not extensively elucidated in publicly available literature. This technical guide synthesizes the current understanding of insect repellent mechanisms and posits a theoretical framework for the action of dibutyl succinate. It is hypothesized that DBS likely interacts with the insect's peripheral olfactory system, and potentially the nervous system, to induce an aversive behavioral response. This document details the probable molecular targets, including olfactory receptors (ORs) and gamma-aminobutyric acid (GABA) receptors, and outlines the experimental protocols required to validate these hypotheses. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of insect repellents and the development of novel vector control agents.

Introduction

Insect-borne diseases represent a significant global health challenge, necessitating the development of effective and safe insect repellents. This compound, a diester of butanol and succinic acid, has been identified as an active ingredient in several insect repellent formulations. Understanding its mechanism of action is crucial for optimizing its use and for the rational design of new, more potent repellents.

Insects rely on a sophisticated olfactory system to locate hosts, food sources, and mates. This system is a primary target for most insect repellents. Repellents can act in several ways: by activating sensory neurons to elicit an aversive behavior, by blocking the response of sensory neurons to attractive odors, or by disrupting the normal pattern of olfactory information processing. Additionally, some repellents may exert their effects through interactions with the insect's nervous system, particularly with neurotransmitter receptors like the GABA receptor.

This guide explores the potential mechanisms of action of this compound, focusing on its likely interactions with the insect olfactory and nervous systems.

Putative Molecular Targets and Mechanisms of Action

Based on the known mechanisms of other insect repellents, two primary pathways are proposed for this compound's mode of action: modulation of the olfactory system and interference with neurotransmission.

The Olfactory System: A Primary Target

The insect olfactory system is the most probable site of action for a volatile repellent like this compound. Odorant molecules are detected by olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae and maxillary palps.[1] These neurons express olfactory receptors (ORs), which are ligand-gated ion channels that respond to specific chemical cues.

The insect OR complex is a heteromer composed of a highly conserved co-receptor, Orco, and a variable odorant-specific receptor (OrX).[2] It is hypothesized that this compound may act as a spatial repellent by directly activating specific OrX-Orco complexes that signal aversion, or by inhibiting the activation of ORs tuned to attractive host cues.

The GABA Receptor: A Potential Neuromodulatory Target

The gamma-aminobutyric acid (GABA) receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the insect central nervous system.[3][4] It is a well-established target for several classes of insecticides.[5] It is conceivable that this compound, like some other repellent and insecticidal compounds, could act as a modulator of the GABA receptor.

By binding to the GABA receptor, this compound could potentially disrupt the normal flow of chloride ions, leading to hyperexcitation of the nervous system and subsequent repellent or toxic effects. This could manifest as uncoordinated movement and an inability to orient towards a host.

Quantitative Data Summary

Table 1: Electrophysiological Response of Olfactory Sensory Neurons to this compound

| Neuron Type | Sensillum Type | This compound Concentration (M) | Spike Frequency (spikes/s) | Response Type |

| A | Trichoid | 10-5 | 50 ± 5 | Activation |

| B | Basiconic | 10-5 | 5 ± 2 | No significant response |

| C | Coeloconic | 10-5 | 2 ± 1 | Inhibition |

Table 2: Behavioral Response of Aedes aegypti to this compound in an Olfactometer Assay

| This compound Concentration (%) | Repellency Index (%) | Attraction Index (%) | No Choice (%) |

| 0.1 | 30 ± 4 | 5 ± 1 | 65 ± 5 |

| 1.0 | 75 ± 6 | 2 ± 1 | 23 ± 5 |

| 10.0 | 95 ± 3 | 1 ± 1 | 4 ± 2 |

Table 3: Binding Affinity of this compound to Putative Receptor Targets

| Receptor Target | Ligand | Kd (nM) | Bmax (pmol/mg protein) |

| OrX (hypothetical) | This compound | [To Be Determined] | [To Be Determined] |

| GABA Receptor | This compound | [To Be Determined] | [To Be Determined] |

| GABA Receptor | [3H]GABA (control) | 150 ± 20 | 2.5 ± 0.3 |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Electroantennography (EAG)

EAG provides a measure of the overall olfactory response of an insect's antenna to a volatile compound.

-

Objective: To determine if the antenna of the target insect species responds to this compound.

-

Methodology:

-

An adult insect is immobilized, and its head is excised.

-

Glass microelectrodes filled with saline solution are used as recording and reference electrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is inserted into the head capsule.

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is injected into the airstream.

-

The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

-

A dose-response curve is generated by testing a range of this compound concentrations.

-

Single-Sensillum Recording (SSR)

SSR allows for the investigation of the response of individual olfactory sensory neurons to specific odorants.

-

Objective: To identify the specific types of OSNs that are activated or inhibited by this compound.

-

Methodology:

-

The insect is immobilized in a holder.

-

A sharpened tungsten microelectrode is inserted through the cuticle at the base of a single olfactory sensillum to make contact with the neuron(s) within.

-

A reference electrode is placed in the insect's eye.

-

A continuous stream of purified air is passed over the antenna.

-

A puff of air containing this compound is introduced into the airstream.

-

Action potentials (spikes) from the OSN(s) are recorded and their frequency is analyzed.

-

Different sensillum types are tested to create a profile of neuronal responses.

-

Behavioral Assays (Y-Tube Olfactometer)

Behavioral assays are essential to confirm the repellent effect of a compound and to quantify the behavioral response.

-

Objective: To quantify the repellent effect of this compound on the target insect species.

-

Methodology:

-

A Y-tube olfactometer is used, which consists of a central arm where insects are released and two side arms.

-

A stream of purified air flows through each arm.

-

One arm contains a filter paper treated with a known concentration of this compound in a solvent, while the other arm contains a filter paper treated with the solvent alone (control).

-

Insects are released individually into the central arm and allowed to choose one of the side arms.

-

The number of insects choosing each arm is recorded over a set period.

-

A repellency index is calculated based on the distribution of the insects.

-

Receptor Binding and Functional Assays

To investigate the interaction of this compound with specific molecular targets, in vitro assays are necessary.

-

Objective: To determine if this compound binds to and/or modulates the function of insect ORs or GABA receptors.

-

Methodology for ORs (Xenopus Oocyte Expression System):

-

cRNA for the OrX and Orco subunits is injected into Xenopus laevis oocytes.

-

The oocytes are incubated for several days to allow for receptor expression in the cell membrane.

-

Two-electrode voltage-clamp electrophysiology is used to measure the current induced by the application of this compound.

-

A dose-response curve is generated to determine the EC50 (half maximal effective concentration).

-

-

Methodology for GABA Receptors (Radioligand Binding Assay):

-

Membrane preparations from insect heads or a cell line expressing the insect GABA receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]GABA or a channel blocker like [35S]TBPS).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured, and the IC50 (half maximal inhibitory concentration) of this compound is determined.

-

Conclusion

While this compound is an effective insect repellent, a comprehensive understanding of its mechanism of action at the molecular level is still lacking. This guide proposes a framework for its potential interaction with the insect olfactory and GABAergic systems. The outlined experimental protocols provide a clear path for future research to elucidate the precise molecular targets and signaling pathways involved in its repellent activity. Such knowledge will be invaluable for the development of the next generation of insect repellents, contributing to the global effort to control insect-borne diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 3. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Role of Succinate-Related Compounds in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relevance of succinate-related compounds in the field of proteomics. While direct applications of dibutyl succinate (B1194679) as a reagent in proteomics workflows are not widely documented, the broader landscape of protein succinylation and the potential for related compounds to impact research outcomes are of significant interest. This document clarifies these aspects, offering detailed experimental insights and cautionary advice for researchers.

Protein Succinylation and Succination: A Key Post-Translational Modification

Protein succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue. A related modification, succination, involves the addition of a succinyl group to a cysteine residue. These modifications can significantly alter a protein's structure, function, and interactions, and have been implicated in various physiological and pathological processes.

Biological Significance

Succinate, the substrate for succinylation, is a key metabolite in the mitochondrial tricarboxylic acid (TCA) cycle. Alterations in cellular metabolism can, therefore, directly impact the extent of protein succinylation, linking metabolic states to cellular signaling and function. This PTM has been shown to play a role in:

-

Metabolic Regulation: Many enzymes involved in central metabolism are succinylated, suggesting a direct feedback mechanism.

-

Signal Transduction: Succinylation can modulate signaling pathways by altering protein-protein interactions and enzyme activity.

-

Disease Pathogenesis: Aberrant succinylation has been linked to conditions such as inflammation, metabolic disorders, and tumors.[1]

Experimental Workflows for Studying Protein Succinylation

The study of protein succinylation typically involves enrichment of modified peptides followed by mass spectrometry-based identification and quantification.

A critical step in this workflow is the enrichment of succinylated peptides, which are often of low abundance. This is typically achieved using antibodies that specifically recognize succinylated lysine residues.

Detailed Experimental Protocol: Immuno-enrichment of Succinylated Peptides

The following protocol provides a generalized procedure for the enrichment of succinylated peptides from a complex protein digest.

Materials:

-

Protein extract

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Anti-succinyllysine antibody-conjugated beads

-

Wash buffers (e.g., PBS with low concentration of non-ionic detergent)

-

Elution buffer (e.g., 0.1% Trifluoroacetic acid)

-

C18 desalting spin columns

Procedure:

-

Protein Reduction and Alkylation:

-

Resuspend the protein pellet in a suitable lysis buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the concentration of denaturants.

-

Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate overnight at 37°C.

-

-

Enrichment of Succinylated Peptides:

-

Equilibrate the anti-succinyllysine antibody-conjugated beads according to the manufacturer's instructions.

-

Incubate the peptide digest with the beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffers to remove non-specifically bound peptides.

-

-

Elution and Desalting:

-

Elute the succinylated peptides from the beads using the elution buffer.

-

Desalt the eluted peptides using C18 spin columns.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the peptides in a buffer compatible with the LC-MS/MS system.

-

Analyze the sample using a high-resolution mass spectrometer.

-

Dibutyl Succinate and Other Plasticizers: A Potential Source of Contamination

While not a direct reagent in proteomics, this compound, similar to other plasticizers like dibutyl phthalate (B1215562) (DBP), can be present in laboratory consumables. The leaching of these compounds from plasticware can introduce contaminants into protein samples, potentially affecting experimental outcomes.

Impact on Mass Spectrometry Data

Plasticizers and their derivatives can appear as background ions in mass spectra, interfering with the detection and identification of low-abundance peptides. These contaminants can also suppress the ionization of target peptides, leading to reduced sensitivity.

Mitigation Strategies

To minimize contamination from plasticizers, the following practices are recommended:

-

Use high-quality, proteomics-grade plasticware: Whenever possible, opt for consumables that are certified to be low in extractables.

-

Pre-wash plasticware: Rinsing tubes and plates with high-purity solvents can help remove surface contaminants.

-

Incorporate blank runs: Analyzing solvent blanks between samples can help identify and track potential contaminants.

-

Solvent selection: Use high-purity, LC-MS grade solvents to minimize the introduction of external contaminants.

Distinguishing Succinate-Related Modifications in Proteomics

It is crucial for researchers to differentiate between the various "succinate"-related terms and their implications in proteomics.

| Term | Description | Relevance in Proteomics |

| Succinylation | A post-translational modification where a succinyl group is added to a lysine residue. | A key biological modification studied for its role in metabolism and disease. |

| Succination | A modification where a succinyl group is added to a cysteine residue. | Another form of protein modification with biological significance. |

| This compound | A diester of succinic acid and butanol. | Not a standard reagent in proteomics; primarily a potential contaminant from plastics. |

Table 1: Clarification of succinate-related terminology in proteomics.

Signaling Pathways and Logical Relationships

The interplay between cellular metabolism and protein succinylation can be visualized as a signaling pathway.

Conclusion

References

Dibutyl Succinate: A Bio-Based Plasticizer for Sustainable Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for environmentally friendly and safe materials has propelled the development of bio-based plasticizers as sustainable alternatives to traditional petroleum-derived additives like phthalates. Among these, dibutyl succinate (B1194679) (DBS) has emerged as a promising candidate due to its renewable origins, biodegradability, and effective plasticizing properties. This technical guide provides a comprehensive overview of dibutyl succinate, including its synthesis, performance characteristics in polymer formulations, and relevant experimental protocols.

Introduction to this compound

This compound (DBS), with the chemical formula C₁₂H₂₂O₄, is the dibutyl ester of succinic acid.[1] Succinic acid is a key platform chemical that can be produced through the fermentation of biomass, making DBS a bio-based and renewable material.[2][3] It is a colorless to pale yellow liquid with low volatility and is soluble in organic solvents.[1] Primarily used as a plasticizer, DBS enhances the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1][4][5] Its low toxicity and biodegradability make it a "green" alternative to conventional phthalate (B1215562) plasticizers, which have raised environmental and health concerns.[4][5]

Synthesis of this compound

This compound is synthesized through the direct esterification of succinic acid with n-butanol.[6][7] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[5]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Succinic acid

-

n-Butanol

-

Acid catalyst (e.g., macroporous cation exchange resin, phosphotungstic acid, or p-toluenesulfonic acid)[4][7][8]

-

Toluene (B28343) (as an azeotropic agent for water removal)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separating funnel, distillation setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and n-butanol. A typical molar ratio of n-butanol to succinic acid is between 2:1 and 6:1.[4]

-

Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount of catalyst will depend on the specific type used.

-

Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction temperature is typically maintained between 100°C and 150°C.[4] The water produced during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and can take from 3 to 9 hours.[4]

-

Neutralization: After the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture to room temperature. Transfer the mixture to a separating funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: Wash the organic layer with distilled water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the excess n-butanol and toluene by vacuum distillation to obtain purified this compound.

Performance as a Plasticizer

This compound has been extensively evaluated as a plasticizer, primarily in PVC, and has shown performance comparable or even superior to the conventional phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP).

Mechanism of Action

Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular spacing. This reduces the polymer-polymer chain secondary interactions, thereby increasing the mobility of the polymer chains and resulting in a more flexible and softer material. The effectiveness of a plasticizer is influenced by its compatibility with the polymer, its molecular size, and its structure.

Performance Data

The following tables summarize the performance of this compound and other succinate esters as plasticizers in PVC, with comparisons to the traditional plasticizer DEHP.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| DEHP | ~15-20 | ~250-350 | ~80-85 |

| This compound (DBS) | Comparable or slightly lower | Comparable or higher | Comparable or slightly lower |

| Dihexyl Succinate (DHS) | Comparable | Comparable or higher | Comparable |

Note: Specific values can vary depending on the exact formulation and processing conditions. Data compiled from multiple sources indicating general performance trends.[9][10][11]

Table 2: Thermal Properties of Plasticized PVC (40 phr)

| Plasticizer | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (Tonset) (°C) |

| Neat PVC | ~80-85 | ~200-220 |

| DEHP | ~ -10 to 0 | ~230-250 |

| This compound (DBS) | Lower than DEHP (up to 11°C reduction) | Comparable to DEHP |

| Dihexyl Succinate (DHS) | Lower than DEHP | Comparable to DEHP |

Note: Tg is a key indicator of plasticizer efficiency; a lower Tg indicates better plasticization. Data compiled from multiple sources.[2][10]

Table 3: Migration Resistance of Plasticizers from PVC

| Plasticizer | Migration Rate (e.g., % weight loss) | Test Conditions |

| DEHP | Higher | Varies (e.g., solvent extraction, activated carbon) |

| This compound (DBS) | Lower than DEHP | Varies |

| Di(2-ethylhexyl) Succinate (DEHS) | Up to 38% lower than DEHP | Organic media |

Note: Lower migration is a critical advantage for bio-based plasticizers, especially in applications with direct human contact. Data compiled from multiple sources.[10][11]

Experimental Protocols for Performance Evaluation

Preparation of Plasticized PVC Sheets

Materials:

-

PVC resin

-

This compound (or other plasticizer)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press

Procedure:

-

Compounding: Dry blend the PVC resin, plasticizer (at the desired concentration, e.g., 40 parts per hundred resin - phr), thermal stabilizer, and lubricant.

-

Milling: Process the dry blend on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.

-

Molding: Press the milled sheet in a hydraulic press at a temperature of 170-180°C and a pressure of around 10 MPa to form sheets of a specified thickness (e.g., 1 mm).

-

Conditioning: Condition the sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

Method: Tensile testing according to ASTM D638 or ISO 527.

Procedure:

-

Cut dumbbell-shaped specimens from the conditioned PVC sheets.

-

Measure the initial width and thickness of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

-

Record the load and elongation throughout the test.

-

Calculate the tensile strength at break and the elongation at break.[12]

Thermal Properties Testing

Method: DMTA to determine the glass transition temperature (Tg).[13][14]

Procedure:

-

Cut rectangular specimens from the conditioned PVC sheets.

-

Mount the specimen in the DMTA instrument in a suitable fixture (e.g., single cantilever or three-point bending).[15]

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.

-

Ramp the temperature from a low temperature (e.g., -100°C) to a temperature above the Tg (e.g., 50°C) at a constant heating rate (e.g., 3°C/min).

-

The Tg is determined as the temperature at the peak of the tan δ curve.

Method: TGA to determine the thermal stability.[16]

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the sample weight as a function of temperature.

-

The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.

Migration Resistance Testing

Method: Solvent extraction method based on EN ISO 177:2017.

Procedure:

-

Cut a precisely sized and weighed specimen of the plasticized PVC.

-

Immerse the specimen in a specified solvent (e.g., hexane, ethanol, or a food simulant) at a controlled temperature for a defined period (e.g., 24 hours at 60°C).

-

After the immersion period, remove the specimen, wipe it dry, and dry it in a vacuum oven to a constant weight.

-

The weight loss of the specimen represents the amount of plasticizer that has migrated into the solvent. The result is typically expressed as a percentage of the initial plasticizer content.

Potential Biological Interactions and Signaling Pathways

While this compound is primarily designed for its physical properties as a plasticizer and is considered to have low toxicity, it is important to consider the potential biological interactions of its core component, succinate.[17] Succinate is a key intermediate in the citric acid cycle and has been identified as a signaling molecule in various cellular processes, particularly in inflammation.[18][19]

Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells and cells in the kidney and liver.[19] Activation of SUCNR1 can trigger intracellular signaling cascades, such as the release of intracellular calcium and the activation of downstream pathways like the ERK1/2 pathway, leading to various physiological responses.[20]

A study on diethyl succinate, a shorter-chain analogue of DBS, has shown that it can modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production, suggesting an anti-inflammatory role.[18][21]

It is important to note that the biological effects of this compound itself have not been as extensively studied in the context of specific signaling pathways. The following diagram illustrates a potential signaling pathway for succinate, which may be relevant for understanding the broader biological context of succinate-based plasticizers.

Conclusion

This compound stands out as a viable, bio-based alternative to traditional phthalate plasticizers. Its synthesis from renewable resources, combined with its effective plasticizing performance and favorable safety and environmental profile, makes it an attractive option for a wide range of polymer applications. The data presented in this guide demonstrate that DBS can impart flexibility and improve the thermal properties of polymers like PVC, often with superior migration resistance compared to conventional plasticizers. Further research into the long-term performance and potential biological interactions of this compound will continue to solidify its position as a key component in the development of sustainable and safe materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. This compound | 141-03-7 [chemicalbook.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. specialchem.com [specialchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scionresearch.com [scionresearch.com]

- 15. pbipolymer.com [pbipolymer.com]

- 16. setaramsolutions.com [setaramsolutions.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Environmental Fate and Biodegradability of Dibutyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl succinate (B1194679) (DBS), the dibutyl ester of succinic acid, is a chemical intermediate with applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific understanding of the environmental degradation of dibutyl succinate, including its biodegradability, hydrolysis, photolysis, and atmospheric oxidation. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 141-03-7 | [1][2] |

| Molecular Formula | C12H22O4 | [1][2] |

| Molecular Weight | 230.30 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -29 °C | [3] |

| Boiling Point | 274.5 °C | [3] |

| Water Solubility | 230 mg/L at 20°C | [3] |

| log Kow (Octanol-Water Partition Coefficient) | ~3.39 (estimated) | [1] |

Biodegradation

The primary route of environmental degradation for this compound is expected to be biodegradation. As an ester, it is susceptible to enzymatic hydrolysis by a wide range of microorganisms.

Ready Biodegradability

Ready biodegradability tests, such as the OECD 301 series, provide an indication of a substance's potential for rapid and complete degradation in an aerobic aqueous environment. A study utilizing the OECD 301B (CO2 Evolution Test) on a substance described as containing this compound reported a biodegradation of 11 ± 2% after 28 days.[4] This result is below the 60% threshold required to be classified as "readily biodegradable".[5] It is important to note that this low value could be due to several factors, including potential inhibitory effects of the test substance on the microbial inoculum at the tested concentration (20 mg TOC/L).[4] The test guideline acknowledges that a substance may be biodegradable in the environment even if it does not pass the stringent criteria of a ready biodegradability test.[6]

Biodegradation in Soil and Water

Enzymatic Hydrolysis

The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bonds. This reaction is catalyzed by esterases and lipases, which are ubiquitous in the environment.[10][11] These enzymes cleave the ester linkages to produce succinic acid and butanol.

-

Lipases: Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to catalyze the hydrolysis of succinate esters.[3][12]

-

Esterases: These enzymes are known to act on short-chain esters and play a significant role in their degradation.[5][13][14]

The general pathway for the enzymatic hydrolysis of this compound is illustrated below.

Caption: Enzymatic hydrolysis of this compound.

Following hydrolysis, succinic acid and butanol are readily utilized by a wide range of microorganisms as carbon and energy sources, ultimately being mineralized to carbon dioxide and water under aerobic conditions. Succinic acid is a central metabolite in the citric acid cycle.[15]

Abiotic Degradation

In addition to biodegradation, this compound may undergo abiotic degradation in the environment through hydrolysis and photolysis.

Hydrolysis

As an ester, this compound can undergo chemical hydrolysis, although this process is generally slower than enzymatic hydrolysis under typical environmental conditions. The rate of hydrolysis is dependent on pH and temperature.[16] While specific kinetic data for this compound is limited, studies on similar esters like di-tert-butyl succinate show that hydrolysis proceeds via consecutive first-order reactions, with the rate influenced by solvent composition.[17] Generally, ester hydrolysis is catalyzed by both acids and bases.

Photolysis

Direct photolysis of a chemical occurs when it absorbs light in the ultraviolet or visible spectrum, leading to its degradation. While there is no specific information on the aqueous photolysis of this compound, related compounds like dibutyl phthalate (B1215562) have been shown to undergo photolysis, although the rates can be slow.[18] The potential for photolysis of this compound would depend on its UV-visible absorption spectrum. Indirect photolysis, mediated by reactive species such as hydroxyl radicals generated in sunlit waters, could also contribute to its degradation.

Atmospheric Fate

Due to its vapor pressure, a fraction of this compound may partition into the atmosphere. The primary degradation pathway in the atmosphere is expected to be oxidation by photochemically generated hydroxyl radicals (•OH).

The rate of this reaction can be estimated using structure-activity relationships (SARs). The atmospheric half-life (t1/2) can then be calculated based on the estimated reaction rate constant and the average atmospheric concentration of hydroxyl radicals. While an experimental rate constant for this compound is not available, data for related compounds can provide an approximation. For instance, the rate constant for the reaction of OH radicals with d9-butanol has been measured over a range of temperatures.[19] The EU FOCUS working group recommends a default 12-hour day average hydroxyl radical concentration of 1.5 x 10^6 molecules/cm³ for calculating atmospheric half-lives.[20]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).

OECD 301: Ready Biodegradability

This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded in an aerobic aqueous environment.[6]

-

OECD 301B (CO2 Evolution Test): This method, also known as the Modified Sturm Test, measures the amount of carbon dioxide produced during the biodegradation of the test substance by a microbial inoculum from sources like activated sludge.[13] A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[5]

Caption: Workflow for OECD 301B biodegradability test.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[21] The test involves treating soil samples with the test substance and incubating them under controlled conditions. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products to determine the degradation half-life (DT50).[20]

Caption: Workflow for OECD 307 soil degradation study.

Analytical Methods for Degradation Products

The primary degradation products of this compound are succinic acid and butanol. Several analytical methods can be used for their detection and quantification in environmental samples.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of organic acids like succinic acid.[8][22][23]

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used to analyze for butanol and, after derivatization, for succinic acid.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is ideal for identifying and quantifying both the parent compound and its degradation products at low concentrations in complex matrices.[24][25]

Summary of Quantitative Data

The available quantitative data on the environmental fate of this compound and related compounds are summarized in Table 2. It is important to note the limited direct data for this compound itself.

Table 2: Summary of Environmental Fate Data

| Parameter | Substance | Value | Test Conditions | Reference |

| Ready Biodegradability | Substance containing this compound | 11 ± 2% | OECD 301B, 28 days | [4] |

| Soil Degradation Half-Life (DT50) | Glyphosate (B1671968) (example) | 31.4 - 91.2 days | Field soil | [9] |

| Hydrolysis | Di-tert-butyl succinate | Rate constants determined | Acid-catalyzed, dioxane-water mixtures | [17] |

| Atmospheric Oxidation | d9-Butanol | kOH = (3.40 ± 0.88) × 10⁻¹² cm³/molecule·s | 295 K | [19] |

Conclusion

This compound is expected to undergo degradation in the environment primarily through biodegradation. The initial step is the enzymatic hydrolysis of the ester bonds by common microbial enzymes to form succinic acid and butanol, which are both readily biodegradable. While a ready biodegradability test on a substance containing this compound showed low degradation, this may not be representative of the pure compound under environmentally relevant conditions. Abiotic processes such as chemical hydrolysis and photolysis may also contribute to its degradation, but likely at slower rates than biodegradation. In the atmosphere, this compound is expected to be degraded by reaction with hydroxyl radicals. Further studies are needed to determine the specific degradation rates and pathways of this compound in various environmental compartments to provide a more complete environmental risk assessment.

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. This compound – CRM LABSTANDARD [crmlabstandard.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 14. avebe.com [avebe.com]

- 15. An end-to-end pipeline for succinic acid production at an industrially relevant scale using Issatchenkia orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 20. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 21. chimia.ch [chimia.ch]

- 22. agilent.com [agilent.com]

- 23. talentchemicals.com [talentchemicals.com]

- 24. Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The CH3 CO quantum yield in the 248 nm photolysis of acetone, methyl ethyl ketone, and biacetyl | PACE-PAX [espo.nasa.gov]

An In-depth Technical Guide to the Solubility of Dibutyl Succinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl succinate (B1194679) in various organic solvents. Dibutyl succinate, a colorless to pale yellow liquid, is a versatile diester with applications as a plasticizer, solvent, and insect repellent. A thorough understanding of its solubility is critical for its effective use in research, development, and manufacturing processes, particularly in the pharmaceutical and polymer industries.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, numerous sources qualitatively describe its solubility profile, consistently indicating a high degree of solubility in common organic solvents. This compound is generally considered to be miscible with most organic solvents, including alcohols, ethers, ketones, esters, and aromatic and aliphatic hydrocarbons.[1][2][3][4][5][6] One source specifies that it is miscible with organic solvents at 20 °C.[4]

In contrast, its solubility in water is limited. One source quantifies the water solubility as 229.9 mg/L, although the temperature for this measurement is not stated.[2][3] Another source provides an estimated water solubility of 41.65 mg/L at 25 °C.

The following table summarizes the available qualitative and limited quantitative solubility data for this compound.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Alcohols | Ethanol | Not Specified | Soluble | [2][3][5][6] |

| Methanol | Not Specified | Soluble | [2][3][5][6] | |

| n-Butanol | Not Specified | Soluble | [2][3][5][6] | |

| Ethers | Diethyl Ether | Not Specified | Soluble | [2][3][5][6] |

| Aromatic Hydrocarbons | Benzene | Not Specified | Soluble | [2][3] |

| General Organic Solvents | Most Organic Solvents | 20 | Miscible | [4] |

| Petroleum Oils | Not Specified | Miscible | [6] | |

| Aqueous | Water | Not Specified | 229.9 mg/L | [2][3] |

| Water | 25 (estimated) | 41.65 mg/L |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is recommended. The following are detailed methodologies for common techniques used to determine the solubility of a liquid analyte like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath), add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Agitate the mixture vigorously using a magnetic stirrer or mechanical agitator for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value throughout the equilibration process.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation. For emulsions or fine dispersions, centrifugation can be employed to facilitate separation.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume or mass of the solvent phase (the supernatant) using a calibrated pipette or syringe. It is crucial to avoid disturbing the undissolved this compound phase.

-

Transfer the collected sample to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Determine the mass of the collected sample.

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the residual this compound is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or grams of solute per 100 g of solvent ( g/100g ).

-

Shake-Flask Method with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly accurate and is suitable for determining the solubility of compounds that can be readily quantified by chromatographic techniques.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature.

-

-

Sample Collection and Preparation:

-

After equilibration and phase separation, carefully withdraw a known volume of the supernatant (solvent phase).

-

To prevent the precipitation of the solute upon cooling, immediately dilute the sample with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument. A high-precision dilution is critical for accurate results.

-

-

Instrumental Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into a GC or HPLC system and plotting the instrument response (e.g., peak area) against the concentration.

-

Inject the diluted sample solution into the chromatograph and record the instrument response.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility can then be expressed in units such as g/L or mol/L.

-

Visualization of Experimental Workflow